Cas no 2165707-07-1 ([(2S)-1-methanesulfonylazetidin-2-yl]methanol)

[(2S)-1-Methanesulfonylazetidin-2-yl]methanol is a chiral azetidine derivative featuring a methanesulfonyl group and a hydroxymethyl substituent. This compound is of interest in synthetic and medicinal chemistry due to its stereospecific structure, which serves as a versatile intermediate for the development of biologically active molecules. The methanesulfonyl group enhances reactivity in nucleophilic substitution reactions, while the hydroxymethyl functionality allows for further derivatization. Its rigid azetidine ring contributes to conformational stability, making it valuable in the design of constrained pharmacophores. The (S)-configuration ensures enantioselective applications, particularly in asymmetric synthesis and drug discovery. High purity and well-defined stereochemistry make this compound suitable for research in targeted therapeutic agents.
[(2S)-1-methanesulfonylazetidin-2-yl]methanol structure
2165707-07-1 structure
商品名:[(2S)-1-methanesulfonylazetidin-2-yl]methanol
CAS番号:2165707-07-1
MF:C5H11NO3S
メガワット:165.210740327835
CID:4770892

[(2S)-1-methanesulfonylazetidin-2-yl]methanol 化学的及び物理的性質

名前と識別子

    • [(2S)-1-methanesulfonylazetidin-2-yl]methanol
    • CID 135392702
    • インチ: 1S/C5H11NO3S/c1-10(8,9)6-3-2-5(6)4-7/h5,7H,2-4H2,1H3/t5-/m0/s1
    • InChIKey: LHHPGBKYYGVEDC-YFKPBYRVSA-N
    • ほほえんだ: S(C)(N1CC[C@H]1CO)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 205
  • 疎水性パラメータ計算基準値(XlogP): -1
  • トポロジー分子極性表面積: 66

[(2S)-1-methanesulfonylazetidin-2-yl]methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM389032-1g
[(2S)-1-methanesulfonylazetidin-2-yl]methanol
2165707-07-1 95%+
1g
$382 2023-02-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1379-1g
[(2S)-1-methanesulfonylazetidin-2-yl]methanol
2165707-07-1 95%
1g
¥2561.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1379-500mg
[(2S)-1-methanesulfonylazetidin-2-yl]methanol
2165707-07-1 95%
500mg
¥1709.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1379-100.0mg
[(2S)-1-methanesulfonylazetidin-2-yl]methanol
2165707-07-1 95%
100.0mg
¥765.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1379-1.0g
[(2S)-1-methanesulfonylazetidin-2-yl]methanol
2165707-07-1 95%
1.0g
¥2561.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1379-100mg
[(2S)-1-methanesulfonylazetidin-2-yl]methanol
2165707-07-1 95%
100mg
¥765.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1379-500.0mg
[(2S)-1-methanesulfonylazetidin-2-yl]methanol
2165707-07-1 95%
500.0mg
¥1709.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1379-1G
[(2S)-1-methanesulfonylazetidin-2-yl]methanol
2165707-07-1 95%
1g
¥ 2,560.00 2023-03-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1379-1 G
[(2S)-1-methanesulfonylazetidin-2-yl]methanol
2165707-07-1 95%
1g
¥ 2,560.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1379-1 G
[(2S)-1-methanesulfonylazetidin-2-yl]methanol
2165707-07-1 95%
1g
¥ 2,560.00 2022-10-13

[(2S)-1-methanesulfonylazetidin-2-yl]methanol 関連文献

[(2S)-1-methanesulfonylazetidin-2-yl]methanolに関する追加情報

Introduction to [(2S)-1-methanesulfonylazetidin-2-yl]methanol (CAS No. 2165707-07-1)

Compound [(2S)-1-methanesulfonylazetidin-2-yl]methanol, identified by its CAS number CAS No. 2165707-07-1, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the azetidine class, a heterocyclic structure that features a five-membered ring containing two carbon atoms and one nitrogen atom. The presence of a methanesulfonyl group at the 1-position and a hydroxymethyl group at the 2-position introduces unique reactivity and potential biological activity, making it a valuable intermediate in the development of novel therapeutic agents.

The synthesis of [(2S)-1-methanesulfonylazetidin-2-yl]methanol involves intricate steps that require precise control over stereochemistry and reaction conditions. The stereochemical integrity at the 2-position, specifically the (S) configuration, is crucial for its biological activity. Advanced synthetic methodologies, including asymmetric hydrogenation and enantioselective reactions, have been employed to achieve this high level of enantiopurity. These techniques not only highlight the compound's synthetic challenge but also underscore the importance of cutting-edge chemical processes in modern drug discovery.

In recent years, there has been growing interest in azetidine derivatives due to their potential applications in medicinal chemistry. The structural motif of azetidine is found in several biologically active molecules, including antibiotics and antiviral agents. The methanesulfonyl group in [(2S)-1-methanesulfonylazetidin-2-yl]methanol enhances its interaction with biological targets, making it an attractive scaffold for drug design. Researchers have explored its utility as a precursor in the synthesis of more complex molecules, leveraging its reactivity to introduce additional functional groups or to link it with other pharmacophores.

The pharmacological profile of [(2S)-1-methanesulfonylazetidin-2-yl]methanol has been investigated in various preclinical studies. Its ability to modulate specific enzymatic pathways has been a focal point of research, particularly in the context of inflammation and pain management. Preliminary findings suggest that this compound exhibits promising anti-inflammatory properties by interacting with key mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These interactions are critical for developing novel therapeutics that can address chronic inflammatory conditions without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

The role of stereochemistry in determining the biological efficacy of chiral molecules cannot be overstated. The (S)-configuration at the 2-position of [(2S)-1-methanesulfonylazetidin-2-yl]methanol is essential for its observed pharmacological effects. Studies have demonstrated that enantiomeric excess significantly influences binding affinity and metabolic stability, which are critical factors in drug development. The synthesis and characterization of enantiomerically pure compounds like this one require sophisticated analytical techniques such as chiral chromatography and NMR spectroscopy to confirm their stereochemical purity.

Advances in computational chemistry have also played a pivotal role in understanding the molecular interactions of [(2S)-1-methanesulfonylazetidin-2-yl]methanol. Molecular docking studies have been conducted to predict its binding mode with target proteins, providing insights into how it exerts its biological effects. These computational approaches complement experimental efforts by offering rapid screening of potential drug candidates and by helping to refine lead structures based on empirical data. The integration of experimental and computational methods has accelerated the discovery process, enabling researchers to design more effective therapeutic agents.

The future prospects for [(2S)-1-methanesulfonylazetidin-2-yl]methanol are promising, with ongoing research aimed at expanding its applications in drug development. Investigating its derivatives and exploring new synthetic routes are key areas of focus. Additionally, understanding its mechanism of action at a molecular level will be crucial for optimizing its therapeutic potential. Collaborative efforts between synthetic chemists, medicinal chemists, and biologists are essential to translate this compound from a laboratory curiosity into a viable therapeutic option for patients.

In conclusion, [(2S)-1-methanesulfonylazetidin-2-yl]methanol (CAS No. 2165707-07-1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its synthesis, characterized by stringent stereochemical control, underscores the sophistication of modern chemical methodologies. As research continues to uncover new applications for this compound, it holds great potential for contributing to the development of innovative treatments for various diseases.

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